molecular formula C₂₀H₂₁D₃N₂O₂ B1140751 Quinidine-d3 CAS No. 1267657-68-0

Quinidine-d3

Cat. No. B1140751
CAS RN: 1267657-68-0
M. Wt: 327.44
InChI Key:
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Description

Quinidine-d3 is an isotopically labeled drug used in laboratory experiments to study the pharmacokinetics and pharmacodynamics of quinidine, a drug used to treat irregular heartbeats. It is a synthetic compound with a molecular weight of 324.3 g/mol, and is composed of two quinoline rings linked by a methylene bridge. It is a stereoisomer of the parent compound quinidine, and is used in research as a reference standard for quantification of quinidine in biological samples.

Scientific Research Applications

  • Quinidine is used as an antiarrhythmic agent and has been studied for its interaction with ion channels. It blocks the open pore of Shab channels from the intracellular side of the membrane in a voltage‐dependent manner with 1:1 stoichiometry. This interaction leads to the collapse of Shab conductance in the absence of external K+ ions (Gómez-Lagunas, 2010).

  • Quinidine's role in the therapy of cardiac arrhythmias has been extensively studied. It has a unique place due to its broad therapeutic applications. However, its clinical use and toxicity, including syncopal attacks related to ventricular arrhythmias, have been areas of concern (Selzer & Wray, 1964).

  • The compound has been investigated for its modulation of late sodium current in cardiac tissues, playing a role in both proarrhythmic and antiarrhythmic effects. This research highlights the complex impact of quinidine on cardiac electrophysiology (Wu et al., 2008).

  • Quinidine has been used as a probe substrate for ABCB1 in various in vitro and in vivo systems related to the blood–brain barrier. This research aids in assessing drug interactions on ABCB1 (Sziráki et al., 2011).

  • Its inhibition of transient outward current in cardiac muscle has been a focus of study, providing insights into its mechanism of action as an antiarrhythmic agent (Imaizumi & Giles, 1987).

Mechanism of Action

Target of Action

Quinidine-d3, a deuterium labeled form of Quinidine , primarily targets the sodium channels in Purkinje fibers . These fibers play a crucial role in the conduction system of the heart, transmitting electrical impulses that regulate the heart’s rhythm. This compound also interacts with dopaminergic neurons and sympathetic neurons , evoking different physiological consequences .

Mode of Action

This compound operates by blocking sodium and potassium currents, thereby prolonging the cellular action potential . This action alters the electrical activity within the heart, helping to restore normal sinus rhythm and treat various arrhythmias . The compound’s interaction with its targets leads to changes in the heart’s rhythm and potentially impacts other physiological processes due to its interaction with dopaminergic and sympathetic neurons .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the metabolism of Vitamin D3, influencing a wide range of physiological processes that regulate a large number of cellular functions . The production pathway of Vitamin D3 involves the conversion of 7-dehydrocholesterol in the skin to Vitamin D3 via UV-B . This compound, as a derivative of Quinidine, may influence these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to those of Quinidine. In healthy individuals, Quinidine has an apparent volume of distribution of 2.0 to 3.5 liters/kg, an elimination half-life of 5 to 12 hours, and a clearance rate of 2.5 to 5.0 ml/min/kg . Quinidine clearance is reduced in the elderly, in patients with cirrhosis, and in those with congestive heart failure . The major metabolite of Quinidine is 3-hydroxy-quinidine, which has a larger volume of distribution and an elimination half-life of about 12 hours .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its antiarrhythmic activity. By blocking sodium and potassium currents, it alters the electrical activity within the heart, helping to restore normal sinus rhythm and treat various arrhythmias . Additionally, this compound has been found to have distinct effects on the physiology of both induced dopaminergic (iDA) neurons derived from human pluripotent stem cells (iPSCs) and primary dopaminergic (DA) neurons of substantia nigra from mice brain slices .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the activation of the Vitamin D receptor has been found to increase cerebral P-glycoprotein expression and limit the brain penetration of P-glycoprotein substrates This suggests that the presence and activity of Vitamin D in the body could potentially influence the action of this compound

properties

IUPAC Name

(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-/m0/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUPRKONTZGTKE-UQYGQJJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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